5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide
Overview
Description
5-Bromo-1,3-dihydro-benzo©thiophene 2,2-dioxide is a chemical compound with the linear formula C8H7BrO2S . It has a molecular weight of 247.112 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of 5-Bromo-1,3-dihydro-benzo©thiophene 2,2-dioxide is represented by the InChI code1S/C8H7BrO2S/c9-8-2-1-6-4-12(10,11)5-7(6)3-8/h1-3H,4-5H2
. The compound’s canonical SMILES representation is C1C2=C(CS1(=O)=O)C=C(C=C2)Br
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 247.11 g/mol . It has a computed XLogP3-AA value of 1.4, indicating its lipophilicity . The compound has no hydrogen bond donors and two hydrogen bond acceptors . It has a topological polar surface area of 42.5 Ų .Scientific Research Applications
Synthesis and Reactions
- 5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide has been used in the synthesis of various organic compounds. For example, it can undergo reactions with carbon dioxide and acid to yield corresponding carboxylic acids or bromo-derivatives of benzo[b]thiophen (Dickinson & Iddon, 1971).
Precursor to Other Compounds
- This compound serves as a stable precursor for other chemical entities. It can be transformed into various derivatives through reactions with carbon dioxide, NN-dimethylformamide, and dimethyl sulphate, producing carboxylic acid, carbaldehyde, and methyl derivative, respectively (Chou & Tsai, 1991).
Formation of Aminomethylbenzo[b]thiophens
- 5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide has been involved in the formation of aminomethylbenzo[b]thiophen derivatives. It is a versatile compound used in condensation reactions with various amines (Chapman et al., 1968).
Ring-Opening and Cycloaddition Reactions
- The compound is used in studying ring-opening and cycloaddition reactions of thiophene-1,1-dioxides. This includes reactions with nucleophiles, forming hexenynes and cage compounds through Michael type additions (Gronowitz, 1993).
Photochemical Synthesis
- It has applications in photochemical synthesis, where it can be used to generate phenyl derivatives upon irradiation in benzene solution (Antonioletti et al., 1986).
Palladium-Mediated Coupling
- In another application, this compound is used in palladium-mediated coupling reactions to develop novel tubulin binding agents, demonstrating its potential in medicinal chemistry applications (Flynn et al., 2001).
properties
IUPAC Name |
5-bromo-1,3-dihydro-2-benzothiophene 2,2-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c9-8-2-1-6-4-12(10,11)5-7(6)3-8/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJKMGQWHAQEST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CS1(=O)=O)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302187 | |
Record name | 5-Bromo-1,3-dihydro-2H-2-benzothiophene-2,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50302187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide | |
CAS RN |
351005-12-4 | |
Record name | 5-Bromo-1,3-dihydro-2H-2-benzothiophene-2,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50302187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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